molecular formula C12H15N3O2S B5715933 N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B5715933
M. Wt: 265.33 g/mol
InChI Key: IIVBNXICDXKVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide, also known as TMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole sulfonamides, which are known for their diverse biological activities.

Scientific Research Applications

1. Antitumor and Cytotoxic Activities

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide derivatives have been investigated for their potential antitumor activities. Some derivatives have shown promising cytotoxic activities which are crucial for further anti-tumor activity studies. These compounds have been tested for their effectiveness as carbonic anhydrase (CA) inhibitors, a target for cancer therapy, with some demonstrating strong inhibitory effects on human cytosolic isoforms hCA I and II (Gul et al., 2016).

2. Anti-Inflammatory and Analgesic Properties

Research has been conducted on N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide derivatives to evaluate their anti-inflammatory and analgesic activities. Certain derivatives have shown potential in these areas without causing significant tissue damage in liver, kidney, colon, and brain compared to controls (Küçükgüzel et al., 2013).

3. Antimicrobial Activities

Several derivatives of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide have been synthesized and tested for their antimicrobial properties. These compounds have shown effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli, and some have demonstrated antifungal activities (Jamode et al., 2009).

4. Herbicidal Activity

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide derivatives have also been identified as having herbicidal properties, particularly as post-emergence herbicides against dicotyledonous weed species. These compounds appear to interfere with the biosynthesis of branched-chain amino acids, a key pathway in plant growth (Eussen et al., 1990).

properties

IUPAC Name

N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-9-12(10(2)15(3)13-9)14-18(16,17)11-7-5-4-6-8-11/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVBNXICDXKVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide

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